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Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target

implicated in a variety of physiological and pathophysiological processes, including

inflammatory and neuropathic pain, cancer, and metabolic disorders.[1][2] Initially

deorphanized as a putative cannabinoid receptor, GPR55 is now known to be activated by the

endogenous lipid ligand L-α-lysophosphatidylinositol (LPI).[1][3][4] The development of

selective antagonists is crucial for elucidating the precise biological roles of GPR55 and for

validating its potential as a drug target. While information on a specific compound designated

SB-237376 is not available in the current scientific literature, this guide provides an in-depth

overview of well-characterized, selective GPR55 antagonists, focusing on their

pharmacological data, the experimental protocols used for their identification, and the complex

signaling pathways they modulate.

GPR55 Signaling Pathways
GPR55 activation initiates a complex network of intracellular signaling cascades. Unlike

classical cannabinoid receptors, GPR55 primarily couples to Gα12/13 and Gαq G-proteins.[4]

[5][6] This coupling leads to the activation of downstream effectors including RhoA,

phospholipase C (PLC), and subsequent mobilization of intracellular calcium.[4][6]

Furthermore, GPR55 signaling modulates the activity of key transcription factors such as NFAT

(nuclear factor of activated T-cells), NF-κB (nuclear factor-kappa B), and CREB (cAMP
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response element-binding protein), and stimulates the phosphorylation of extracellular signal-

regulated kinases (ERK1/2).[3][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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